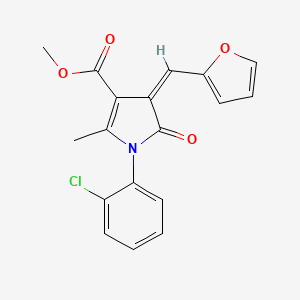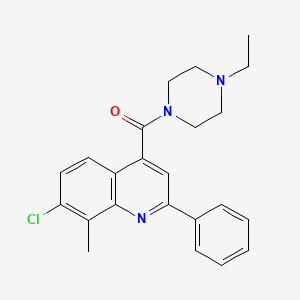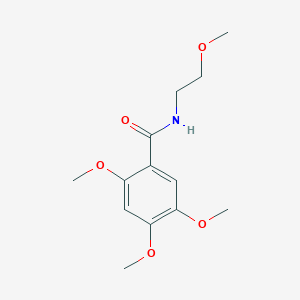![molecular formula C17H18N2O4S B4572226 phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate](/img/structure/B4572226.png)
phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate
説明
Phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09872823 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Drug Synthesis
Phenyl carbamates, such as Phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate, are utilized in the synthesis of antitumor drugs. These compounds are critical intermediates in the development of small molecular inhibitors for cancer treatment. A study by Gan et al. (2021) highlighted the synthesis of a related compound, Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, demonstrating its importance in antitumor drug development (Gan et al., 2021).
Alzheimer's Disease Treatment
In the context of neurodegenerative diseases, phenyl carbamates have been investigated for their potential in treating Alzheimer's disease. Lin et al. (2005) conducted a study focusing on the inhibition mechanisms of butyrylcholinesterase by phenyl carbamates. Their research provided insights into the chemical characteristics that enhance the efficacy of these compounds as inhibitors, making them relevant for Alzheimer's disease treatment (Lin et al., 2005).
Herbicide Metabolism and Detection
Phenyl carbamates also play a role in agriculture, particularly as components of herbicides. Schettgen et al. (2001) explored the metabolism of Phenmedipham, a methyl-3-(3-methylphenylcarbamoyloxy)carbamate used in sugar beet and strawberry cultivation. Their research included the detection of metabolites in urine, highlighting the environmental and occupational exposure considerations of these compounds (Schettgen et al., 2001).
Fluorescence and Sensor Development
The development of fluorescent sensors and materials science applications often involves phenyl carbamates. For instance, Yang et al. (2013) designed a heteroatom-containing organic fluorophore involving carbamate structures. This compound demonstrated aggregation-induced emission and was used as a fluorescent pH sensor. Such applications are significant in chemical sensing and material sciences (Yang et al., 2013).
Prodrug Development
In pharmaceuticals, phenyl carbamates are investigated as prodrug forms to protect active drugs against first-pass metabolism. Hansen et al. (1992) assessed various phenyl carbamate esters derived from amino acids as potential prodrugs, revealing the structural stability and hydrolysis rates that make them suitable for this application (Hansen et al., 1992).
Food Safety and Pesticide Detection
In food safety, phenyl carbamates are monitored due to their use in pesticides. Della Pelle et al. (2018) developed an electrochemical screening assay for the detection of phenyl carbamates in grain samples, demonstrating the importance of monitoring these compounds in agricultural products (Della Pelle et al., 2018).
特性
IUPAC Name |
phenyl N-(3-pyrrolidin-1-ylsulfonylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(23-15-8-2-1-3-9-15)18-14-7-6-10-16(13-14)24(21,22)19-11-4-5-12-19/h1-3,6-10,13H,4-5,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWQSAZGEFMODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B4572152.png)
![N-[2-(biphenyl-4-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B4572155.png)

![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-butylbenzamide](/img/structure/B4572168.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-propyl-3-isoxazolecarboxamide](/img/structure/B4572190.png)
![N-[4-(pyrrolidine-1-carbonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4572198.png)
![4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4572205.png)
![2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone](/img/structure/B4572212.png)

![5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4572224.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B4572236.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4572239.png)
